molecular formula C16H15NO2 B5866586 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone

3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone

Cat. No.: B5866586
M. Wt: 253.29 g/mol
InChI Key: HHZOVXBJTUNZOD-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a hydroxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone typically involves the condensation of 2-hydroxybenzaldehyde with 3,4-dihydroquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the hydroxyphenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation. It may also interact with DNA, leading to the inhibition of DNA synthesis and cell division. The hydroxyphenyl group can enhance its binding affinity to specific receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone
  • 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone
  • 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone

Comparison

  • 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility and reactivity.
  • 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone has a methoxy group instead of a hydroxy group, which affects its electronic properties and reactivity.
  • 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
  • 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone has a chloro group, which can affect its biological activity and binding affinity to specific targets.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-10-4-2-8-13(15)16(19)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10,18H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOVXBJTUNZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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